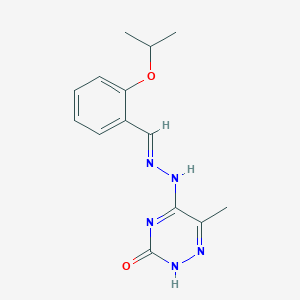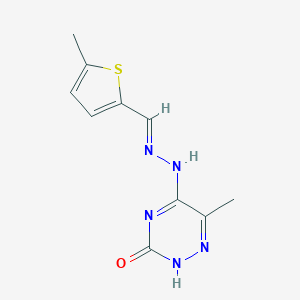![molecular formula C18H19N3O B254410 N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is a chemical compound with potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been studied extensively for its biological activities.
作用機序
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by modulating the expression of various genes.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been reported to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, the compound has some limitations as well. It is relatively unstable and can degrade over time, which can affect its biological activities. In addition, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its biological activities. Furthermore, the development of more stable and soluble analogs of the compound can improve its potential as a drug candidate. Finally, the use of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide as a fluorescent probe for imaging cellular structures can be explored further.
合成法
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 1,3-diaminopropane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzimidazole-2-carboxylic acid to yield the final product. The purity and yield of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities in vitro and in vivo. The compound has also been investigated for its potential as a fluorescent probe for imaging cellular structures.
特性
製品名 |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide |
|---|---|
分子式 |
C18H19N3O |
分子量 |
293.4 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H19N3O/c22-18(13-14-7-2-1-3-8-14)19-12-6-11-17-20-15-9-4-5-10-16(15)21-17/h1-5,7-10H,6,11-13H2,(H,19,22)(H,20,21) |
InChIキー |
TUGJZSJVXSJSIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2 |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)
![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)